2-(Cyclopentylamino)ethan-1-ol is an organic compound characterized by the presence of a cyclopentylamino group attached to an ethan-1-ol backbone. Its molecular formula is , and it is classified as a secondary amine due to the presence of the amino group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound is synthesized through organic reactions involving cyclopentylamine and other reactants, typically in laboratory settings. It belongs to the class of aliphatic amines and is categorized under alcohols due to the hydroxyl functional group. Its hydrochloride form, 2-(cyclopentylamino)ethan-1-ol hydrochloride, is also available for purchase from chemical suppliers, indicating its relevance in biochemical research .
The synthesis of 2-(cyclopentylamino)ethan-1-ol generally involves the reaction of cyclopentylamine with an appropriate alkyl halide or a carbonyl compound. One common method includes:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, reaction time, and the choice of solvent can significantly affect the outcome. Industrial methods may also employ continuous flow reactors to enhance scalability and efficiency.
The molecular structure of 2-(cyclopentylamino)ethan-1-ol features a cyclopentyl group attached to a nitrogen atom, which is further connected to a two-carbon chain ending in a hydroxyl group. The canonical SMILES representation of this compound is C1CCC(C1)NCCO
, indicating its structural complexity.
2-(Cyclopentylamino)ethan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(cyclopentylamino)ethan-1-ol involves its ability to interact with biological targets through hydrogen bonding due to its amino and hydroxyl groups. These interactions can modulate enzyme activity or receptor binding, making it a candidate for therapeutic exploration in drug development .
2-(Cyclopentylamino)ethan-1-ol has several scientific applications:
Amino alcohol functional groups constitute privileged structural motifs in medicinal chemistry due to their multifaceted roles in molecular recognition and pharmacokinetic optimization. The 2-aminoethanol scaffold, specifically, provides:
Table 1: Key Amino Alcohol-Containing Pharmacophores and Their Therapeutic Applications
Compound Class | Representative Drug | Primary Therapeutic Use | Role of Amino Alcohol Moiety |
---|---|---|---|
β-Adrenergic Blockers | Propranolol | Hypertension, Arrhythmias | Target engagement via H-bonding to adrenergic receptors |
Local Anesthetics | Lidocaine | Regional Anesthesia | Solubility enhancement and membrane interaction |
Antihistamines | Diphenhydramine | Allergy Symptom Relief | Conformational flexibility and H-bonding |
2-(Cyclopentylamino)ethan-1-ol Derivatives | Investigational Compounds | Kinase Inhibition, GPCR Targeting | Cyclopentyl-directed hydrophobic pocket occupancy |
2-(Cyclopentylamino)ethan-1-ol exemplifies these advantages while introducing the steric and electronic nuances of the cyclopentyl ring. Derivatives incorporating this core structure exploit its capacity to fill hydrophobic binding pockets inaccessible to larger cyclohexyl or smaller cyclopropyl analogues, demonstrating enhanced target affinity in kinase inhibitors and G protein-coupled receptor (GPCR) modulators [9]. For instance, structural analogs like 2-[(cyclopropylmethyl)amino]ethan-1-ol (CAS RN: 557769-86-5) illustrate how ring size variation modulates physicochemical properties—cyclopropyl enhances ring strain and directionality, whereas cyclopentyl offers a balance between conformational freedom and restriction [4].
The cyclopentyl ring in 2-(Cyclopentylamino)ethan-1-ol confers distinct advantages over other alicyclic systems (e.g., cyclohexyl or cyclobutyl) in drug design, primarily through its unique stereoelectronic and conformational properties:
Table 2: Comparative Properties of Alicyclic Rings in Bioactive Molecules
Ring System | Strain Energy (kcal/mol) | C–C Bond Length (Å) | Relative Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) | Key Applications |
---|---|---|---|---|---|
Cyclopropyl | 27.5 | 1.50–1.51 | High | Moderate (15–30) | Directionality, Ring Strain Exploitation |
Cyclopentyl | 6.2 | 1.54–1.55 | Moderate-High | High (>60) | Hydrophobic Pocket Filling, Conformational Control |
Cyclohexyl | 0.1 | 1.53–1.54 | Low-Moderate | Low-Moderate (10–20) | Classic Hydrophobic Moieties |
Cyclobutyl | 26.5 | 1.55–1.56 | Moderate | High (>45) | Steric Mimicry, Conformational Restriction |
Natural product-inspired designs further validate this moiety’s utility. Terpenoids from Tricholoma fungi incorporate cyclopentane-like rings within lanostane triterpenes (e.g., pardinols), where their puckered geometry directs pharmacophore positioning essential for anticancer activity [7]. Similarly, synthetic kinase inhibitors leverage cyclopentyl’s capacity to fill specificity pockets while avoiding the metabolic liabilities of phenyl rings—a strategy exemplified in the development of MYC-WDR5 interaction inhibitors where cyclopentyl outperformed bulkier alicyclics [3] [9]. The cyclopentylamino group in 2-(Cyclopentylamino)ethan-1-ol thus serves as a versatile vector for introducing stereochemically defined lipophilicity, enabling optimized target engagement and ADME profiles.
The integration of 2-(Cyclopentylamino)ethan-1-ol into medicinal chemistry correlates with broader trends favoring alicyclic over aromatic motifs in drug design:
Table 3: Evolution of Alicyclic Moieties in Drug Design, Highlighting Cyclopentyl Derivatives
Time Period | Dominant Design Strategy | Cyclopentyl Application Example | Impact on Pharmacological Properties |
---|---|---|---|
Pre-1990s | Aromatic Systems Focus | Limited use; confined to steroid/prostaglandin chemistry | Marginal impact beyond endogenous molecules |
1990s–2000s | Conformational Restriction Paradigm | Kinase inhibitors (e.g., CDK2/4 inhibitors) | Improved selectivity via hydrophobic pocket filling |
2010s–Present | Saturation as Metabolic Shield | Adenosine A~1~ receptor agonists (e.g., [(2R,3S,4R,5R)-5-(6-(Cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)] methyl nitrate derivatives) [9] | Enhanced metabolic stability (t₁/₂ increase 2–5 fold vs. aryl) |
2-(Cyclopentylamino)ethan-1-ol embodies this evolution, transitioning from a synthetic intermediate to a pharmacophore in its own right. Its incorporation into adenosine receptor agonists exemplifies strategic targeting of purine-binding pockets, where the cyclopentyl group mimics the ribose moiety of endogenous adenosine while the aminoethanol chain extends into auxiliary binding regions [9]. Concurrently, synthetic accessibility—via reductive amination of cyclopentanone with ethanolamine or nucleophilic substitution of cyclopentyl halides—ensured broad adoption in hit-to-lead campaigns [1] [4]. The scaffold’s versatility is further demonstrated in its role as a precursor to prodrugs and bifunctional linkers in antibody-drug conjugates (ADCs), where its stability under physiological conditions enables targeted payload delivery [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7